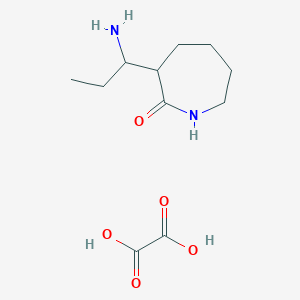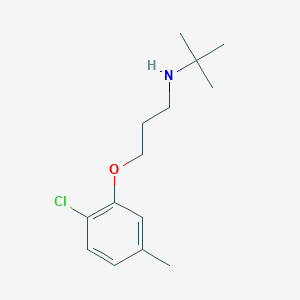
3-(1-aminopropyl)-2-azepanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-aminopropyl)-2-azepanone oxalate, also known as SR-9009, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Mecanismo De Acción
3-(1-aminopropyl)-2-azepanone oxalate works by binding to the Rev-Erb protein, which plays a crucial role in regulating the circadian rhythm of the body. By activating the Rev-Erb protein, 3-(1-aminopropyl)-2-azepanone oxalate can help regulate the expression of genes involved in metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
3-(1-aminopropyl)-2-azepanone oxalate has been shown to have a range of biochemical and physiological effects. It can help improve lipid metabolism, reduce inflammation, and increase energy expenditure. It has also been shown to have a positive impact on muscle function and endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-aminopropyl)-2-azepanone oxalate is its potential therapeutic applications. It has been shown to have a significant impact on various diseases, which makes it an attractive target for drug development. However, one of the limitations of 3-(1-aminopropyl)-2-azepanone oxalate is its relatively short half-life, which can make it challenging to administer in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-(1-aminopropyl)-2-azepanone oxalate. One area of interest is the potential impact of 3-(1-aminopropyl)-2-azepanone oxalate on cancer. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for cancer treatment. Another area of interest is the potential use of 3-(1-aminopropyl)-2-azepanone oxalate in combination with other drugs to enhance their therapeutic effects.
In conclusion, 3-(1-aminopropyl)-2-azepanone oxalate is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its impact on the circadian rhythm of the body and has been shown to have a range of biochemical and physiological effects. While it has some limitations, it is an attractive target for drug development, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-(1-aminopropyl)-2-azepanone oxalate involves the reaction of 4-methylsulfonyl-2-nitrobenzoic acid with 1-aminopropane in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-azepanone to produce 3-(1-aminopropyl)-2-azepanone oxalate.
Aplicaciones Científicas De Investigación
3-(1-aminopropyl)-2-azepanone oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
3-(1-aminopropyl)azepan-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDTHOYHBEPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)

![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)

